Dimethyl methoxymalonate

Vue d'ensemble

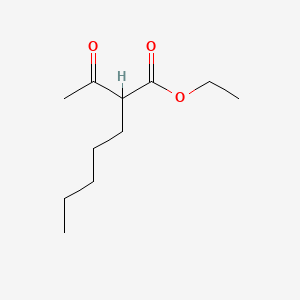

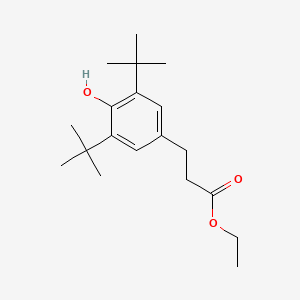

Description

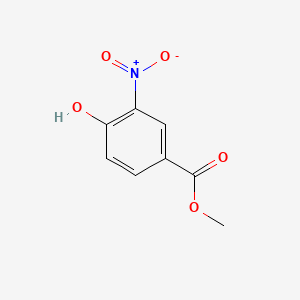

Dimethyl methoxymalonate (DMM) is a chemical compound that is often used in organic synthesis. It is a versatile reagent that can participate in various chemical reactions due to its active methylene group. The compound is related to malonic acid but with methoxy ester groups replacing the hydrogen atoms of the carboxylic groups.

Synthesis Analysis

The synthesis of DMM can be achieved through the Claisen condensation of methyl acetate (MA) and dimethyl carbonate (DMC), catalyzed by sodium methoxide. This process, however, yields a sodium salt intermediate (DMNa) which requires further protonation to obtain DMM. The strength of the base catalyst is crucial for the yield of DMM, as shown in a mechanistic study using various analytical techniques .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as dimethyl monothiocarbonate, have been studied extensively. Investigations include gas electron diffraction (GED), vibrational spectroscopy, X-ray crystallography, and quantum chemical calculations. These studies reveal that the molecule exhibits a synperiplanar conformation with specific bond lengths and angles, which are influenced by anomeric and mesomeric effects10.

Chemical Reactions Analysis

DMM is involved in various chemical reactions. For instance, it undergoes base-catalyzed condensation with 5-chloro-2-methoxytropone and 2,5-dichlorotropone, with the reaction site being solvent-dependent . It also participates in electrosynthesis reactions, where it can form adducts with electrogenerated carbanions . Additionally, DMM can undergo a base-catalyzed C–C bond cleavage reaction, as demonstrated in the synthesis of certain malonate derivatives . The Diels-Alder reaction with 3,4-dialkoxyfurans leads to adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Electrochemical oxidation of dimethyl aminomalonates yields cyclization products through carbon-carbon bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMM are closely related to its reactivity in synthesis. Its active methylene group is highly reactive, making it a suitable candidate for nucleophilic attacks in various reactions. The solvent used in reactions with DMM can significantly affect the outcome, as seen in the base-catalyzed condensation reactions . The electrochemical properties of DMM derivatives are also of interest, as they can be oxidized to afford cyclization products .

Applications De Recherche Scientifique

Comprehensive Summary of the Application

Dimethyl methoxymalonate is used in multicomponent reactions with dialkyl acetylenedicarboxylate and N-nucleophiles. This reaction is used for the efficient synthesis of 2H-pyridinyl-2-butenedioate derivatives .

Methods of Application or Experimental Procedures

The reaction of dimethyl methoxymalonate and dialkyl acetylenedicarboxylate proceeds smoothly in the presence of N-nucleophiles in water as a solvent at room temperature . This one-pot procedure combines three reactants to give a single product .

Summary of Results or Outcomes

The result of this reaction is the production of dialkyl 2-{2-[2-(methoxycarbonyl)-2-oxoethylidene]-1(2H)-pyridinyl}-2-butenedioates in excellent yields . The structures of the compounds were characterized based on their elemental analyses and their IR, 1H NMR and 13C NMR spectra .

2. Pharmacological Applications of Dimethyl Fumarate

Comprehensive Summary of the Application

Dimethyl fumarate (DMF) is an FDA-approved drug for the treatment of psoriasis and multiple sclerosis. It is known to stabilize the transcription factor Nrf2, which in turn induces the expression of antioxidant response element genes. It has also been shown that DMF influences autophagy and participates in the transcriptional control of inflammatory factors by inhibiting NF-κB and its downstream targets .

Methods of Application or Experimental Procedures

DMF is administered as a drug for the treatment of psoriasis and multiple sclerosis. Its mechanism of action involves the stabilization of the transcription factor Nrf2 and the inhibition of NF-κB, thereby influencing autophagy and controlling inflammatory factors .

Summary of Results or Outcomes

DMF has been shown to exert beneficial effects on different medical conditions through a pleiotropic mechanism, in virtue of its antioxidant, immunomodulatory, neuroprotective, anti-inflammatory, and anti-proliferative effects. A growing number of preclinical and clinical studies show that DMF may have important therapeutic implications for chronic diseases, such as cardiovascular and respiratory pathologies, cancer, eye disorders, neurodegenerative conditions, and systemic or organ specific inflammatory and immune-mediated diseases .

3. Synthesis of 2H-pyridinyl-2-butenedioates

Comprehensive Summary of the Application

Dimethyl methoxymalonate is used in multicomponent reactions with dialkyl acetylenedicarboxylate in the presence of N-nucleophiles. This reaction is used for the efficient synthesis of 2H-pyridinyl-2-butenedioate derivatives .

Methods of Application or Experimental Procedures

The reaction of dimethyl methoxymalonate and dialkyl acetylenedicarboxylate proceeds smoothly in the presence of N-nucleophiles in water as a solvent at room temperature . This one-pot procedure combines three reactants to give a single product .

Summary of Results or Outcomes

The result of this reaction is the production of dialkyl 2-{2-[2-(methoxycarbonyl)-2-oxoethylidene]-1(2H)-pyridinyl}-2-butenedioates in excellent yields . The structures of the compounds were characterized based on their elemental analyses and their IR, 1H NMR and 13C NMR spectra .

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJMBXYSGGCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198226 | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methoxymalonate | |

CAS RN |

5018-30-4 | |

| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.